molecular formula C12H11BrN2O2 B7500179 3-bromo-N-(4,5-dimethyl-1,3-oxazol-2-yl)benzamide

3-bromo-N-(4,5-dimethyl-1,3-oxazol-2-yl)benzamide

Cat. No. B7500179
M. Wt: 295.13 g/mol
InChI Key: WENARYHSJSEEBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N-(4,5-dimethyl-1,3-oxazol-2-yl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

3-bromo-N-(4,5-dimethyl-1,3-oxazol-2-yl)benzamide has been found to have potential applications in various fields of scientific research. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. Additionally, it has been investigated for its potential use as a fluorescent probe in biological imaging.

Mechanism of Action

The exact mechanism of action of 3-bromo-N-(4,5-dimethyl-1,3-oxazol-2-yl)benzamide is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-bromo-N-(4,5-dimethyl-1,3-oxazol-2-yl)benzamide has minimal toxicity and does not have any significant effects on normal cells. It has been found to induce cell death in cancer cells and inhibit their growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-bromo-N-(4,5-dimethyl-1,3-oxazol-2-yl)benzamide in lab experiments is its low toxicity and minimal side effects. However, the compound is relatively new and there is limited information available on its properties and potential applications.

Future Directions

There are several future directions for research on 3-bromo-N-(4,5-dimethyl-1,3-oxazol-2-yl)benzamide. One area of interest is the development of more efficient synthesis methods to produce the compound on a larger scale. Additionally, further studies are needed to fully understand the mechanism of action and potential applications of the compound in various fields of scientific research. The use of 3-bromo-N-(4,5-dimethyl-1,3-oxazol-2-yl)benzamide as a fluorescent probe in biological imaging is also an area of potential future research.

Synthesis Methods

The synthesis of 3-bromo-N-(4,5-dimethyl-1,3-oxazol-2-yl)benzamide involves the reaction of 3-bromoaniline with 4,5-dimethyl-2-oxazoline in the presence of a suitable catalyst. The resulting product is then subjected to further purification steps to obtain the final compound.

properties

IUPAC Name

3-bromo-N-(4,5-dimethyl-1,3-oxazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2/c1-7-8(2)17-12(14-7)15-11(16)9-4-3-5-10(13)6-9/h3-6H,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENARYHSJSEEBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)NC(=O)C2=CC(=CC=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-(4,5-dimethyl-1,3-oxazol-2-yl)benzamide

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